molecular formula C21H21N3O2 B3824705 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B3824705
M. Wt: 347.4 g/mol
InChI Key: KRYKYFSLBYAUQN-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound featuring two indole moieties Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The acetamide linkage is formed by reacting the indole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling Reaction: The final step involves coupling the two indole derivatives through an ethyl bridge, which can be achieved using a suitable linker and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Automation and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole rings, especially at the 2 and 3 positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its indole moieties make it a valuable precursor in the synthesis of natural products and pharmaceuticals.

Biology

Biologically, indole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound is studied for its potential to interact with various biological targets, including enzymes and receptors.

Medicine

In medicine, 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is investigated for its therapeutic potential. It may serve as a lead compound in drug discovery programs aimed at treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as organic semiconductors and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moieties can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetamide: Lacks the methoxy group and the second indole moiety.

    5-Methoxy-2-methyl-1H-indole-3-acetic acid: Contains a carboxylic acid group instead of an acetamide linkage.

    N-(2-(1H-indol-3-yl)ethyl)acetamide: Similar structure but without the methoxy substitution.

Uniqueness

2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both indole moieties and the methoxy group, which may enhance its biological activity and specificity. This structural complexity allows for diverse interactions with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-16-6-7-20-18(11-16)14(12-23-20)8-9-22-21(25)10-15-13-24-19-5-3-2-4-17(15)19/h2-7,11-13,23-24H,8-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYKYFSLBYAUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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